Native Carboxylic Acid Enables Direct One-Step Conjugation vs. Phalloidin Requiring Synthetic Modification
Phallacidin possesses a native carboxylic acid moiety at the D-aspartic acid-2 residue (molecular weight 846.9 g/mol, formula C37H50N8O13S) that serves as a pre-installed reactive handle for carbodiimide-mediated conjugation [1]. In contrast, phalloidin (molecular weight 788.9 g/mol, formula C35H48N8O11S) lacks any carboxyl group and requires prior chemical derivatization to introduce a reactive site before dye attachment [2]. This structural distinction eliminates an entire synthetic step when generating fluorescent actin probes from phallacidin.
| Evidence Dimension | Presence of native carboxylic acid for direct conjugation |
|---|---|
| Target Compound Data | Native carboxyl group present at D-Asp² residue |
| Comparator Or Baseline | Phalloidin: no carboxyl group present; requires prior chemical derivatization |
| Quantified Difference | One-step vs. two-step conjugation workflow |
| Conditions | Structural analysis by NMR spectroscopy and mass spectrometry; conjugation via carbodiimide chemistry |
Why This Matters
Eliminates a full synthetic step in probe preparation, reducing labor time and potential yield loss during fluorescent labeling workflows.
- [1] Bonzli, P.; Gerig, J. T. Conformational Analysis of the Mushroom Toxin Phallacidin by ¹H NMR Spectroscopy and Restrained Molecular Dynamics. J. Am. Chem. Soc. 1990, 112(10), 3719–3726. View Source
- [2] Barak, L. S.; Yocum, R. R. Acidic phallotoxin derivatives and methods of preparation. U.S. Patent 4,389,088, June 7, 1983. View Source
